1-(Trimethylsilyl)ethanol

Enantioselective Synthesis Biocatalysis Chiral Resolution

1-(Trimethylsilyl)ethanol (CAS 13246-39-4) is an organosilicon compound characterized by a trimethylsilyl group bonded to a secondary alcohol carbon. Its molecular formula is C5H14OSi, with a molecular weight of 118.25 g/mol.

Molecular Formula C5H14OSi
Molecular Weight 118.25 g/mol
CAS No. 13246-39-4
Cat. No. B077151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)ethanol
CAS13246-39-4
Molecular FormulaC5H14OSi
Molecular Weight118.25 g/mol
Structural Identifiers
SMILESCC(O)[Si](C)(C)C
InChIInChI=1S/C5H14OSi/c1-5(6)7(2,3)4/h5-6H,1-4H3
InChIKeyZLTWIJREHQCJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trimethylsilyl)ethanol (CAS 13246-39-4) - Procurement Guide for Research and Industrial Applications


1-(Trimethylsilyl)ethanol (CAS 13246-39-4) is an organosilicon compound characterized by a trimethylsilyl group bonded to a secondary alcohol carbon. Its molecular formula is C5H14OSi, with a molecular weight of 118.25 g/mol . The compound exists as a racemic mixture and is primarily utilized in organic synthesis as a silylating agent for protecting hydroxyl groups, as a precursor for Brook rearrangements, and in enzymatic kinetic resolutions . Its key physicochemical properties include a boiling point of 127.0 °C at 760 mmHg , a density of 0.8303 g/cm³ , and a predicted acid pKa of 15.07 [1], which collectively differentiate it from structural analogs like 2-(trimethylsilyl)ethanol (CAS 2916-68-9).

Why 1-(Trimethylsilyl)ethanol (CAS 13246-39-4) Cannot Be Substituted with Generic Silylating Agents


While 1-(trimethylsilyl)ethanol and its structural isomer 2-(trimethylsilyl)ethanol (CAS 2916-68-9) share the same molecular formula and molecular weight, their distinct substitution patterns on the ethanol backbone lead to divergent reactivity profiles, physicochemical properties, and application suitability . Specifically, 1-(trimethylsilyl)ethanol acts as a secondary alcohol and participates in reactions such as the Brook rearrangement, whereas 2-(trimethylsilyl)ethanol is a primary alcohol widely used as a protecting group reagent for carboxyl, phosphoryl, hydroxyl, and amino groups . Furthermore, the chiral nature of 1-(trimethylsilyl)ethanol enables its use in enantioselective syntheses and kinetic resolutions, a capability not shared by achiral silylating agents like chlorotrimethylsilane or hexamethyldisilazane [1]. Therefore, generic substitution without considering these specific structural and functional differences can lead to failed reactions, low yields, or loss of enantiomeric purity in critical synthetic steps.

Quantitative Evidence for 1-(Trimethylsilyl)ethanol (CAS 13246-39-4) Differentiation from Structural Analogs


Superior Enantioselectivity in Lipase-Catalyzed Kinetic Resolution Compared to Non-Chiral Silylating Agents

In a study comparing the kinetic resolution of racemic 1-(trimethylsilyl)ethanol (1-TMSE) using Novozym 435 lipase in ionic liquid C4MIm.PF6, an enantiomeric excess (ee) of 97.1% was achieved for the remaining (S)-1-TMSE at 50.7% substrate conversion after 6 hours, with an enantioselectivity (E value) of 149 [1]. This high enantioselectivity is not achievable with achiral silylating agents such as chlorotrimethylsilane or hexamethyldisilazane, which do not possess the chiral center necessary for such resolution [2]. The study further demonstrated that Novozym 435 could be recycled and reused for five consecutive runs without substantial loss in activity or enantioselectivity [1].

Enantioselective Synthesis Biocatalysis Chiral Resolution

Distinct Physicochemical Properties: Boiling Point and Density vs. 2-(Trimethylsilyl)ethanol

The boiling point of 1-(trimethylsilyl)ethanol is 127.0 °C at 760 mmHg , significantly higher than that of its isomer 2-(trimethylsilyl)ethanol, which boils at 71-73 °C at 35 mmHg . At equivalent pressure (760 mmHg), the predicted boiling point of 2-(trimethylsilyl)ethanol is approximately 50-52 °C . The density of 1-(trimethylsilyl)ethanol is 0.8303 g/cm³ , compared to 0.825 g/cm³ for the 2-isomer at 25 °C . These differences are critical for separation and purification processes, as well as for selecting appropriate reaction conditions.

Physical Properties Purification Formulation

Reduced HLADH Enzymatic Activity Compared to 2-(Trimethylsilyl)ethanol: A Biocatalytic Differentiator

In a systematic study of horse liver alcohol dehydrogenase (HLADH) activity on trimethylsilyl alcohols (CH3)3Si(CH2)nOH, the relative activity for 1-(trimethylsilyl)ethanol (n=1) was only 27% compared to ethanol, whereas the activity for 2-(trimethylsilyl)ethanol (n=2) was 212% [1]. This stark difference (a factor of approximately 7.8) is attributed to the electronic stabilizing effect of the trimethylsilyl group on the α-carbon anion and β-carbon cation, which is more pronounced in the n=2 homolog [1]. Consequently, 2-(trimethylsilyl)ethanol is a superior substrate for HLADH-catalyzed dehydrogenation, while 1-(trimethylsilyl)ethanol exhibits low reactivity in this specific enzymatic context.

Biocatalysis Alcohol Dehydrogenase Silicon Effect

Divergent Reactivity in Base-Catalyzed Rearrangements: Brook Rearrangement Specificity

1-(Trimethylsilyl)ethanol, upon deprotonation of the hydroxyl group, undergoes a [1,2]-Brook rearrangement to yield a trimethylsilyl ether [1]. This intramolecular migration of the silyl group from carbon to oxygen is a defining characteristic of α-silyl alcohols. In contrast, 2-(trimethylsilyl)ethanol, which lacks the α-silyl alcohol motif, does not undergo this facile rearrangement under similar conditions and is instead stable toward base-catalyzed Peterson-type eliminations . The rearrangement of 1-(trimethylsilyl)ethanol is often utilized in synthetic sequences to generate reactive silyl ether intermediates or to effect Peterson olefination after β-hydroxy silane formation [2].

Organosilicon Chemistry Rearrangement Reaction Mechanism

Acid Dissociation Constant (pKa) as a Predictor of Reactivity and Separation Behavior

The predicted acid pKa of 1-(trimethylsilyl)ethanol is 15.07 [1]. In comparison, the predicted pKa of 2-(trimethylsilyl)ethanol is 15.38 [2]. This small but measurable difference (ΔpKa = 0.31) reflects the distinct electronic environments of the hydroxyl group in the two isomers. While both compounds are very weak acids, the slightly lower pKa of 1-(trimethylsilyl)ethanol indicates a marginally higher acidity, which may influence its behavior in acid-base extractions, its reactivity in base-catalyzed processes, and its retention in reverse-phase chromatography .

Physical Chemistry Ionization Separation Science

Optimized Application Scenarios for 1-(Trimethylsilyl)ethanol (CAS 13246-39-4) Based on Quantitative Evidence


Enzymatic Kinetic Resolution for Production of Enantiopure (S)-1-(Trimethylsilyl)ethanol

Leverage the high enantioselectivity (E = 149, ee 97.1%) demonstrated in lipase-catalyzed acylations [1] to produce enantiopure (S)-1-(trimethylsilyl)ethanol at preparative scale using Novozym 435 in ionic liquid C4MIm.PF6. This scenario is ideal for synthesizing chiral silyl ethers or alcohols for pharmaceutical intermediates and asymmetric catalysis. The recyclability of the enzyme over multiple cycles enhances process economics.

Synthesis of Alkenes via Peterson Olefination Using 1-(Trimethylsilyl)ethanol-Derived Carbanions

Exploit the propensity of 1-(trimethylsilyl)ethanol to undergo base-catalyzed Brook rearrangement [2] to generate β-hydroxy silanes, which can be eliminated under acidic or basic conditions to form alkenes [3]. This is particularly valuable for the stereoselective synthesis of di- and trisubstituted alkenes in natural product synthesis and medicinal chemistry.

Selective Silylation in the Presence of Sensitive Functionalities Where 2-(Trimethylsilyl)ethanol Reactivity is Undesired

Given the significantly lower HLADH enzymatic activity of 1-(trimethylsilyl)ethanol (27%) compared to its 2-isomer (212%) [4], it is the preferred reagent when biocatalytic dehydrogenation is a potential side reaction. This scenario applies to multi-step syntheses involving enzymes or whole-cell biotransformations where 2-(trimethylsilyl)ethanol would be rapidly consumed or interfere with the desired pathway.

Purification and Isolation Based on Boiling Point and Density Differences from 2-(Trimethylsilyl)ethanol

Utilize the higher boiling point (127.0 °C vs. 71-73 °C at equivalent pressure) and slightly higher density (0.8303 vs. 0.825 g/cm³) of 1-(trimethylsilyl)ethanol to facilitate separation from its 2-isomer or from low-boiling solvents. This is particularly relevant in process chemistry where isomeric purity is critical for subsequent reactions or for meeting regulatory specifications.

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